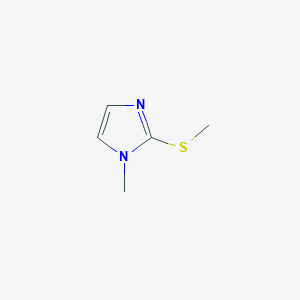
3,4,5-Trimethoxycinnamyl alcohol
Descripción general
Descripción
3,4,5-Trimethoxycinnamyl alcohol is a phenylpropanoid that is (E)-cinnamyl alcohol substituted by methoxy groups at positions 3, 4, and 5 respectively . It is a primary alcohol and a member of methoxybenzenes . This compound is often used as a key constituent in pharmaceutical formulations .
Synthesis Analysis
The synthesis of 3,4,5-Trimethoxycinnamyl alcohol has been described in various studies . One method involves the use of METHYL 3,4,5-TRIMETHOXYCINNAMATE as a starting material . Another study describes the stereospecific synthesis of cis- and trans-2-(3,4,5-trimethoxyphenyl)-cyclopropylamines .Molecular Structure Analysis
The molecular formula of 3,4,5-Trimethoxycinnamyl alcohol is C12H16O4 . It has an average mass of 224.253 Da and a monoisotopic mass of 224.104858 Da . The compound is a phenylpropanoid, a primary alcohol, and a member of methoxybenzenes .Physical And Chemical Properties Analysis
3,4,5-Trimethoxycinnamyl alcohol has a density of 1.1±0.1 g/cm3, a boiling point of 379.2±37.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . It has a molar refractivity of 63.7±0.3 cm3, a polar surface area of 48 Å2, and a molar volume of 199.9±3.0 cm3 .Aplicaciones Científicas De Investigación
Toxicological Studies
A study conducted on the compound 3,4,5-trimethoxycinnamyl alcohol (isolated from Loranthus globosus Roxb) revealed its safety in clinical trials based on tests conducted on rats. These tests included observations of body weight, hematological profiles, biochemical parameters of blood, and histopathology of vital organs. The study found no significant changes in these parameters or abnormalities in the liver, kidney, heart, and lungs, suggesting its potential for safe use in clinical applications (Islam et al., 2007).
Metabolism in Insects
Research on the metabolism of phenylpropanoids, including 3,4,5-trimethoxycinnamyl alcohol, by certain Coleoptera and Lepidoptera species, showed that these compounds undergo mono- and di-O-demethylation during digestion by these insects (Ramos et al., 2008).
Isolation from Natural Sources
A study identified a new compound, 9-O[beta- D-glucopyranoside]-3,4,5-trimethoxycinnamyl alcohol, from Juniperus phoenicea L. This discovery was significant for understanding the chemical composition of this plant and its potential applications (Comte et al., 1996).
Cholinesterase Inhibitory Activity
A study on a series of 3,4,5-trimethoxycinnamates, including 3,4,5-trimethoxycinnamyl alcohol, evaluated their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The study found that these compounds demonstrated selective inhibition of these enzymes, which is relevant for potential therapeutic applications in neurodegenerative diseases (Kos et al., 2021).
Metabolism in Rats
Research on the metabolism of 3,4,5-trimethoxycinnamic acid and related compounds in rats showed various metabolic reactions, including hydrogenation, O-demethylation, and O-methylation. These findings are crucial for understanding the pharmacokinetics of drugs containing this compound (Meyer & Scheline, 1972).
Safety And Hazards
Propiedades
IUPAC Name |
(E)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-14-10-7-9(5-4-6-13)8-11(15-2)12(10)16-3/h4-5,7-8,13H,6H2,1-3H3/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZDDMDAKGIRCPP-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101284458 | |
| Record name | trans-3,4,5-Trimethoxycinnamic alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101284458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-Trimethoxycinnamyl alcohol | |
CAS RN |
30273-62-2, 1504-56-9 | |
| Record name | trans-3,4,5-Trimethoxycinnamic alcohol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30273-62-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4,5-Trimethoxycinnamyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001504569 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-3,4,5-Trimethoxycinnamic alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101284458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4,5-trimethoxycinnamyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.663 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















